molecular formula C19H18N4O B14915221 [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone

Katalognummer: B14915221
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: NEKZEBMUYCZCTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: is a complex organic compound that features a triazole ring and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylbenzoyl chloride with 1H-1,2,3-triazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine to form the final product. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrrolidinyl group can interact with biological receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of This compound lies in its combination of the triazole and pyrrolidinyl moieties, which confer distinct chemical reactivity and biological properties.

Eigenschaften

Molekularformel

C19H18N4O

Molekulargewicht

318.4 g/mol

IUPAC-Name

[4-(4-phenylphenyl)triazol-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H18N4O/c24-19(22-12-4-5-13-22)23-14-18(20-21-23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2

InChI-Schlüssel

NEKZEBMUYCZCTC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.